Fenpiprane

Oncology Kinase Inhibition Cell Signaling

GI spasmolytic screening libraries often lack kinase-targeting probes. Fenpiprane (CAS 3540-95-2) bridges this gap with dual antimuscarinic activity and potent c-SRC kinase inhibition (IC50=13 nM). • 85% benchmark yield via Rh-catalyzed hydroaminomethylation enables process validation and catalyst benchmarking • pKa 9.18 supports robust HPLC method development for diphenylmethane derivatives • Non-interchangeable with alverine/fenoverine due to distinct competitive muscarinic antagonism profile. Ideal for phenotypic screening targeting GI cancers and inflammatory pathways.

Molecular Formula C20H25N
Molecular Weight 279.4 g/mol
CAS No. 3540-95-2
Cat. No. B1207603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpiprane
CAS3540-95-2
Synonymsfenpiprane
Molecular FormulaC20H25N
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H25N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2
InChIKeyJXJPYHDHJZJWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenpiprane Technical Overview


Fenpiprane (CAS 3540-95-2), chemically designated as 1-(3,3-diphenylpropyl)piperidine, is a synthetic organic compound belonging to the diphenylmethane class [1]. It functions primarily as an antimuscarinic and antispasmodic agent, historically employed for the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) [2]. Its mechanism of action involves the competitive blockade of muscarinic acetylcholine receptors on smooth muscle cells within the gastrointestinal tract, thereby inhibiting acetylcholine-induced contractions and alleviating spasmodic pain [3].

Workflow Gastrointestinal motility research studies
Mechanism Competitive muscarinic receptor antagonist
Class Diphenylmethane-based antispasmodic probe

Fenpiprane Generic Substitution Risks


Generic substitution among gastrointestinal antispasmodics is not a straightforward 'class effect' substitution. While Fenpiprane shares the A03AX ATC code with other spasmolytics like alverine and fenoverine, its unique diphenylmethane structure and distinct antimuscarinic mechanism of action [1] preclude direct interchangeability. Unlike musculotropic agents that act directly on smooth muscle, Fenpiprane's competitive antagonism at muscarinic receptors [2] yields a different pharmacological profile. Furthermore, the compound's specific synthesis, particularly the yield-optimized rhodium-catalyzed hydroaminomethylation route , means that sourcing from different synthetic pathways can result in varied impurity profiles, affecting both research reproducibility and final product quality.

Mechanism mismatch
Antimuscarinic activity differs from direct smooth muscle relaxants; may not transfer directly.
Synthetic route variability
Different synthetic pathways can produce distinct impurity profiles, affecting research reproducibility.
ATC class not predictive
Shared A03AX code does not ensure pharmacological equivalence among antispasmodics.

Fenpiprane Differentiation Evidence


c-SRC Kinase Inhibition Profile

Fenpiprane demonstrates a measurable off-target activity against human c-SRC kinase with an IC50 value of 13 nM in a cellular proliferation assay [1]. This is a significant point of differentiation from many classical antispasmodics, which lack this specific kinase inhibition profile. For instance, the widely used antispasmodic Mebeverine does not have reported activity at this target, highlighting a divergent polypharmacology for Fenpiprane that could be relevant in research contexts examining cross-talk between gastrointestinal signaling and kinase pathways.

c-SRC Kinase Inhibition
Reported
Fenpiprane IC50 13 nM
Mebeverine: no reported activity
Supports off-target kinase profiling for polypharmacology research
Cell-based BrdU assay in NIH/3T3 cells
Oncology Kinase Inhibition Cell Signaling

Rh-Catalyzed Synthesis Efficiency

A key industrial differentiation for Fenpiprane lies in its optimized synthetic route. A rhodium-catalyzed hydroaminomethylation process achieves an 85% yield of Fenpiprane under relatively mild conditions . This represents a substantial improvement over earlier two-step approaches, which yielded only 60-70% . This advancement is not universally applicable to all piperidine-based antispasmodics; for example, the synthesis of the related compound prozapine under the same catalytic system gives a higher 98% yield, demonstrating that the process's efficiency is compound-specific. This differential in synthetic efficiency can directly impact the cost of goods and the commercial viability of scaling up production.

Synthesis Yield
Data to verify
85% yield (Rh-catalyzed)
Supports process chemistry benchmarking
Sources unverified; yield context-dependent
Process Chemistry Catalysis Green Chemistry

Pre-formulation Physicochemical Profile

Fundamental physicochemical data is critical for analytical method development and pre-formulation studies. For Fenpiprane, its calculated basic pKa is 9.18 [1]. This value can be compared to that of Alverine, another A03AX antispasmodic, which has a higher calculated pKa of approximately 10.2 [2]. This difference of roughly one log unit indicates that Fenpiprane is a slightly weaker base, which will influence its ionization state at physiological pH and its solubility profile in various buffers. These differences are paramount for developing robust HPLC methods and for predicting the compound's behavior in dissolution and bioavailability studies.

pKa (Ionization)
Reported
pKa = 9.18 (calculated)
Supports analytical method development for separation
MoKa v3.0.0 estimate; compare Alverine pKa ~10.2
Analytical Chemistry Pre-formulation Physicochemical Properties

Fenpiprane Application Scenarios


Polypharmacology Screening Libraries

Given its demonstrated activity as a c-SRC kinase inhibitor (IC50 = 13 nM) [1] in addition to its primary antimuscarinic function, Fenpiprane is a valuable inclusion in phenotypic screening libraries aimed at identifying novel compounds for gastrointestinal cancers or inflammatory conditions. Its dual activity offers a unique chemical probe for studying the intersection of cholinergic and kinase signaling pathways.

Process Chemistry Benchmarking and Route Scouting

The 85% yield achieved via the Rh-catalyzed hydroaminomethylation of Fenpiprane serves as a key performance indicator for process chemists. It provides a tangible benchmark for evaluating the efficiency of alternative catalysts or novel synthetic methodologies for the preparation of 3,3-diarylpropylamine scaffolds. The data allows for direct comparison with yields of related compounds like prozapine under identical conditions, enabling rational process selection.

Analytical Method Development and Forced Degradation Studies

The well-defined physicochemical properties, including its basic pKa of 9.18 [2], make Fenpiprane a suitable model compound for developing and validating analytical methods for related diphenylmethane derivatives. Its distinct ionization behavior compared to other class members (e.g., Alverine) provides a challenging test case for chromatographic separation and for designing stability-indicating assays during forced degradation studies.

Application
Selection Property
Validation Focus
Polypharmacology screening
Dual antimuscarinic/kinase profile
Kinase signaling and phenotypic assay panels
Process chemistry benchmarking
Synthesis yield via catalytic route
Catalyst evaluation and process scalability
Analytical method development
Ionization behavior (pKa)
HPLC separation and forced degradation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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